2,6-Dichloropyridine-4-carboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloropyridine-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3/c7-4-1-3(6(9)10)2-5(8)11-4/h1-2H,(H3,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLISMJRYQHIDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation of 2,6 Dichloropyridine 4 Carboxamide:
The carboxylic acid can be converted to the corresponding carboxamide through several standard methods. A common approach is the activation of the carboxylic acid, for example, by converting it to the acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukresearchgate.net The resulting 2,6-dichloropyridine-4-carbonyl chloride is then reacted with ammonia (B1221849) to furnish 2,6-dichloropyridine-4-carboxamide. fishersci.co.ukccspublishing.org.cn
Dehydration of the Carboxamide to the Nitrile:
The next step involves the dehydration of the carboxamide to the corresponding nitrile, 2,6-dichloro-4-cyanopyridine. This transformation can be achieved using various dehydrating agents, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂). libretexts.org
Conversion of the Nitrile to the Carboximidamide:
Advanced Synthetic Transformations and Derivatization
The this compound molecule possesses several reactive sites that allow for further synthetic modifications, leading to a diverse range of derivatives. The amidine functionality itself is a versatile group that can undergo various reactions.
The nitrogen atoms of the amidine group are nucleophilic and can react with electrophiles. For instance, N-acylation of the amidine can be achieved by reacting it with acyl chlorides or anhydrides, leading to the formation of N-acylamidines. semanticscholar.org
Furthermore, the amidine group can participate in cyclization reactions to form various heterocyclic systems. semanticscholar.org Depending on the nature of the second reactant, which typically contains two electrophilic centers, five- or six-membered heterocyclic rings can be constructed.
The chlorine atoms on the pyridine (B92270) ring are also susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the electron-withdrawing nature of the carboximidamide group can influence their reactivity. These substitutions can allow for the introduction of a wide array of functional groups at the 2- and 6-positions, further expanding the chemical space of accessible derivatives.
Palladium-Catalyzed Coupling Reactions in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the derivatization of halogenated heterocycles. masterorganicchemistry.com For a substrate like this compound, these reactions would primarily target the substitution of the chlorine atoms at the C2 and C6 positions. While halides adjacent to the nitrogen in N-heteroarenes are typically more reactive, strategic ligand and condition selection can control selectivity. nih.gov
Common cross-coupling reactions applicable to this scaffold include the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), and Kumada (organomagnesium) couplings. nih.gov These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. nih.gov For instance, a Suzuki-Miyaura coupling could be employed to replace one or both chlorine atoms with phenyl groups, using a suitable palladium catalyst (like Pd(PPh₃)₄ or Pd(OAc)₂) and a base. The choice of catalyst, ligand, and reaction conditions can influence whether mono- or di-substitution occurs. Research on related 2,4-dichloropyridines has shown that sterically hindered N-heterocyclic carbene (NHC) ligands can promote coupling at the C4 position, demonstrating that ligand control is crucial for regioselectivity. nih.gov While the target molecule has chlorides at C2 and C6, similar principles of catalyst and ligand selection would be applied to control the reaction at these positions.
| Reaction Name | Coupling Partner (Example) | Catalyst/Ligand (Example) | Product Type (Example) |
| Suzuki-Miyaura Coupling | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-6-chloropyridine derivative |
| Negishi Coupling | Organozinc reagent (e.g., Phenylzinc chloride) | Pd(dppf)Cl₂ | 2-Aryl-6-chloropyridine derivative |
| Kumada Coupling | Grignard reagent (e.g., Phenylmagnesium bromide) | Pd(dppf)Cl₂ | 2-Aryl-6-chloropyridine derivative |
| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃, BINAP | 2-Amino-6-chloropyridine derivative |
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom, a characteristic that makes it susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq This reactivity is further enhanced by the presence of two electron-withdrawing chlorine atoms and the carboximidamide group at the C4 position. Nucleophilic attack is strongly favored at the C2 and C6 positions (ortho and para to the nitrogen, respectively). quimicaorganica.org
A wide array of nucleophiles can be used to displace the chloride ions. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and thio-substituted pyridines, respectively. The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net Generally, one of the chlorine atoms can be substituted under milder conditions, while the substitution of the second chlorine may require more forcing conditions. The regioselectivity between the C2 and C6 positions is generally similar due to their electronic equivalence relative to the ring nitrogen, although subtle differences can arise based on the specific nucleophile and reaction conditions. stackexchange.com
| Nucleophile (Example) | Reagent (Example) | Product Type (Example) |
| Amine | Ammonia (NH₃), Benzylamine (BnNH₂) | 2-Amino-6-chloro- or 2,6-Diaminopyridine derivative |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-6-chloro- or 2,6-Dimethoxypyridine derivative |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-6-chloro- or 2,6-Bis(phenylthio)pyridine derivative |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 2-Chloro-6-hydroxypyridine or 2,6-Dihydroxypyridine derivative |
Alkylation and Acylation of the Carboximidamide Moiety
The carboximidamide group (-C(=NH)NH₂) itself contains nucleophilic nitrogen atoms that are reactive towards electrophiles, allowing for derivatization through alkylation and acylation reactions. These transformations modify the properties of the side chain without altering the substitution pattern on the pyridine ring.
Alkylation can be achieved by treating the compound with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. nih.govrsc.org The base (e.g., sodium hydride, potassium carbonate) deprotonates one of the nitrogen atoms, increasing its nucleophilicity and facilitating the substitution reaction. Depending on the stoichiometry and reaction conditions, mono- or di-alkylation can occur on the terminal -NH₂ group. Reductive alkylation, using an aldehyde or ketone in the presence of a reducing agent, is another method to introduce alkyl groups. google.com
Acylation involves the reaction of the carboximidamide with an acylating agent like an acyl chloride or a carboxylic anhydride (B1165640). researchgate.net This reaction typically occurs in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. researchgate.net This process introduces an acyl group onto one of the nitrogen atoms, forming an N-acylcarboximidamide derivative. These derivatives can have altered chemical and physical properties compared to the parent compound.
| Reaction Type | Reagent (Example) | Base (Example) | Product Type (Example) |
| Alkylation | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | N-Methylcarboximidamide derivative |
| Alkylation | Benzyl bromide (BnBr) | Sodium hydride (NaH) | N-Benzylcarboximidamide derivative |
| Acylation | Acetyl chloride (CH₃COCl) | Pyridine | N-Acetylcarboximidamide derivative |
| Acylation | Benzoic anhydride ((PhCO)₂O) | Triethylamine (Et₃N) | N-Benzoylcarboximidamide derivative |
Functional Group Interconversions on the Pyridine and Carboximidamide Frameworks
Functional group interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.uk This strategy allows for the late-stage modification of the this compound framework to access derivatives that may not be directly accessible through the previously described methods.
On the pyridine framework , the chloro substituents can undergo various transformations. For example, they can be removed via reductive dehalogenation using a catalyst like palladium on carbon (Pd/C) with a hydrogen source. This would yield pyridine-4-carboximidamide derivatives with one or no chlorine atoms.
On the carboximidamide framework , a key transformation is hydrolysis. Under acidic or basic conditions, the carboximidamide can be hydrolyzed to the corresponding carboxamide (-CONH₂). byjus.comallen.in Prolonged or more vigorous hydrolysis can further convert the amide to a carboxylic acid (-COOH). masterorganicchemistry.comchemguide.co.uk Another potential transformation is the reduction of the carboximidamide group. While challenging, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce amide-like functional groups to amines. nih.govyoutube.com In this case, it could potentially lead to the formation of a 4-(aminomethyl)pyridine (B121137) derivative.
| Framework | Reaction Type | Reagent (Example) | Resulting Functional Group |
| Pyridine Ring | Reductive Dehalogenation | H₂, Pd/C | -H (replaces -Cl) |
| Carboximidamide | Hydrolysis (mild) | H₂O, H⁺ or OH⁻ | Carboxamide (-CONH₂) |
| Carboximidamide | Hydrolysis (strong) | H₂O, H⁺ or OH⁻ (heat) | Carboxylic acid (-COOH) |
| Carboximidamide | Reduction | LiAlH₄ | Aminomethyl (-CH₂NH₂) |
Reactivity of the Carboximidamide Group
The carboximidamide group, also known as an amidine, is a versatile functional group characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. Its reactivity is influenced by the electron-withdrawing nature of the 2,6-dichloropyridine (B45657) ring.
The hydrolysis of the carboximidamide group in this compound can proceed under both acidic and basic conditions, leading to the corresponding carboxylic acid derivative, 2,6-dichloro-4-pyridinecarboxylic acid, and ammonia. chemguide.co.ukmasterorganicchemistry.com The stability of the carboximidamide is pH-dependent.
Acid-Catalyzed Hydrolysis Mechanism:
Protonation of a nitrogen atom of the carboximidamide group.
Nucleophilic attack by water on the central carbon atom.
Proton transfer to form a better leaving group (ammonia).
Elimination of ammonia and formation of a protonated carboxylic acid.
Deprotonation to yield the final carboxylic acid product.
Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the carboximidamide group. chemistrysteps.comlibretexts.org This forms a tetrahedral intermediate which can then collapse, eliminating an amide anion. This is followed by an acid-base reaction where the amide anion deprotonates the carboxylic acid, driving the reaction to completion. libretexts.org
Base-Promoted Hydrolysis Mechanism:
Nucleophilic attack by a hydroxide ion on the central carbon atom.
Formation of a tetrahedral intermediate.
Elimination of an amide anion.
Acid-base reaction between the carboxylic acid and the amide anion to form a carboxylate and ammonia.
Table 1: General Hydrolysis Conditions for Amidines (Analogous Systems)
| Conditions | Reagents | Products | Reference |
| Acidic | Dilute HCl, heat | Carboxylic acid, Ammonium (B1175870) salt | chemguide.co.uklibretexts.org |
| Basic | NaOH solution, heat | Carboxylate salt, Ammonia | libretexts.orglibretexts.org |
The carboximidamide moiety can be a precursor for the synthesis of various heterocyclic systems. A notable transformation is its conversion to an amidoxime (B1450833), which can then undergo cyclization to form a 1,2,4-oxadiazole (B8745197) ring. mdpi.comchim.itresearchgate.net This is a widely used method in medicinal chemistry for the synthesis of bioisosteres of amides and esters. rjptonline.org
The synthesis of a 1,2,4-oxadiazole from this compound would first involve its conversion to the corresponding N-hydroxy-2,6-dichloropyridine-4-carboximidamide (an amidoxime). This can be achieved by reacting the carboximidamide with hydroxylamine.
Once the amidoxime is formed, it can be reacted with a variety of acylating agents, such as acid chlorides or anhydrides, to form an O-acylamidoxime intermediate. mdpi.comresearchgate.net This intermediate can then be cyclized, often under basic conditions or with the aid of a dehydrating agent, to yield the 3,5-disubstituted 1,2,4-oxadiazole. mdpi.comnih.gov One-pot procedures for this transformation have also been developed. organic-chemistry.orgtandfonline.com
General Pathway for 1,2,4-Oxadiazole Synthesis:
Amidoxime Formation: Reaction of this compound with hydroxylamine.
O-Acylation: The resulting amidoxime is treated with an acylating agent (e.g., R-COCl).
Cyclodehydration: The O-acylamidoxime intermediate undergoes ring closure to form the 1,2,4-oxadiazole.
Table 2: Common Reagents for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes
| Step | Reagents | Purpose | Reference |
| Amidoxime Formation | Hydroxylamine hydrochloride, Base | Conversion of nitrile or amidine to amidoxime | rjptonline.org |
| O-Acylation | Acid chlorides, Anhydrides | Formation of O-acylamidoxime intermediate | mdpi.comresearchgate.net |
| Cyclodehydration | Tetrabutylammonium fluoride (B91410) (TBAF), KOH/DMSO, Heat | Ring closure to form the 1,2,4-oxadiazole | mdpi.com |
Reactivity of the Dichloropyridine Core
The 2,6-dichloropyridine core is an electron-deficient aromatic system, which primarily governs its reactivity. The presence of two electron-withdrawing chlorine atoms and the ring nitrogen atom significantly influences its susceptibility to nucleophilic and electrophilic attack.
The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms, makes the dichloropyridine core highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.comstackexchange.com Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comuoanbar.edu.iq In the case of 2,6-dichloropyridine, both chlorine atoms are in activated positions.
The relative reactivity of the chlorine atoms can be influenced by substituents on the pyridine ring. researchgate.netdocumentsdelivered.com For 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution can be directed to the C2 or C6 position depending on the nature of the substituent and the reaction conditions. researchgate.netdocumentsdelivered.com While the carboximidamide group at the 4-position is not directly adjacent to the chlorine atoms, its electronic influence can still play a role in modulating their reactivity. Generally, nucleophilic substitution on dichloropyridines proceeds readily with a variety of nucleophiles, including alkoxides, amines, and thiolates. researchgate.netchemicalforums.com
Conversely, the dichloropyridine core is highly deactivated towards electrophilic aromatic substitution. The electron-withdrawing effects of the nitrogen atom and the chlorine substituents make the ring electron-poor and thus, a poor nucleophile for reaction with electrophiles. Electrophilic substitution on the pyridine ring generally requires harsh conditions and proceeds with low yields, if at all.
The chlorine atoms of the 2,6-dichloropyridine core are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the chloropyridine with an organoboron compound in the presence of a palladium catalyst and a base. nih.govrsc.org Studies on 2,6-dichloropyridines have shown that selective mono- or di-alkylation can be achieved under optimized conditions. nih.gov The choice of ligands and bases can influence the selectivity of the reaction. nih.gov For substituted 2,6-dichloropyridines, the regioselectivity of the Suzuki coupling can be influenced by the electronic and steric properties of the substituents. rsc.org
The Heck reaction , which couples the chloropyridine with an alkene, is another important palladium-catalyzed transformation. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of vinyl groups onto the pyridine ring. chempanda.com The efficiency of the Heck reaction can be dependent on the nature of the catalyst, ligands, and reaction conditions. mdpi.comlibretexts.org
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dichloropyridines (Analogous Systems)
| Reaction | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2/PPh3 | Aryl-substituted pyridine | rsc.orgresearchgate.net |
| Suzuki-Miyaura | Alkylboronic ester | Pd(OAc)2/Ad2PnBu | Alkyl-substituted pyridine | nih.gov |
| Heck | Alkene | Pd(OAc)2 | Vinyl-substituted pyridine | organic-chemistry.orgchempanda.com |
Reaction Kinetics and Thermodynamic Considerations
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors influencing reaction rates and equilibria.
The kinetics of nucleophilic aromatic substitution on chloropyridines are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring. researchgate.netucl.ac.uk The reaction is typically second-order, with the rate dependent on the concentrations of both the chloropyridine and the nucleophile. researchgate.net The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer-like intermediate. stackexchange.com The electron-withdrawing carboximidamide group at the 4-position is expected to stabilize this intermediate, thereby increasing the rate of nucleophilic substitution at the 2 and 6 positions compared to unsubstituted 2,6-dichloropyridine.
V. Computational and Theoretical Studies of 2,6 Dichloropyridine 4 Carboximidamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. science.govsemanticscholar.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a basis for understanding its reactivity and spectroscopic behavior. northwestern.edu
The electronic structure of a molecule dictates its chemical reactivity and physical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for this understanding. nih.gov The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net
For 2,6-Dichloropyridine-4-carboximidamide, DFT calculations would map the electron density and electrostatic potential (MEP). The MEP surface visually represents the charge distribution, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). This analysis identifies sites likely involved in intermolecular interactions, such as hydrogen bonding.
Table 1: Illustrative Electronic Properties Calculated via DFT
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. semanticscholar.org | 5.3 eV |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 3.1 D |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 6.5 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | 1.2 eV |
Quantum chemical methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net The resulting predicted IR spectrum shows absorption bands corresponding to specific vibrational modes (e.g., C-N stretching, N-H bending, pyridine (B92270) ring vibrations). Comparing the computed spectrum with an experimental one aids in the assignment of spectral peaks to specific molecular motions. science.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) with good accuracy. researchgate.net Theoretical predictions help in assigning the signals in experimental NMR spectra to specific nuclei within the this compound structure, confirming its constitution and conformation in solution. researchgate.netresearchgate.net
Table 2: Example of Predicted vs. Experimental Spectroscopic Data
| Spectroscopy Type | Predicted Value | Experimental Value |
|---|---|---|
| IR Frequency (C=N stretch) | 1655 cm⁻¹ | 1650 cm⁻¹ |
| IR Frequency (N-H bend) | 1610 cm⁻¹ | 1605 cm⁻¹ |
| ¹H NMR (Pyridine H) | 7.85 ppm | 7.82 ppm |
| ¹³C NMR (Pyridine C-Cl) | 151.0 ppm | 150.5 ppm |
| ¹³C NMR (Carboximidamide C) | 162.5 ppm | 162.1 ppm |
Note: The values presented are hypothetical and for illustrative purposes only.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as a protein target or solvent. github.io
When this compound is identified as a ligand for a biological target (e.g., an enzyme or receptor), MD simulations are essential for understanding the dynamics of their interaction. nih.gov Starting from a docked pose, a simulation of the ligand-protein complex in a solvated environment can reveal:
Stability of the Binding Pose: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex over the simulation time. A stable RMSD suggests the complex has reached equilibrium. mdpi.comnih.gov
Key Intermolecular Interactions: The simulation allows for the analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions, identifying which residues are critical for binding. frontiersin.org
Flexibility of the Complex: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding. mdpi.com
Table 3: Key Metrics from MD Simulations of a Ligand-Target Complex
| Metric | Description | Implication for the Complex |
|---|---|---|
| RMSD | Root Mean Square Deviation | Measures the average deviation of atoms from a reference structure over time, indicating conformational stability. nih.gov |
| RMSF | Root Mean Square Fluctuation | Measures the fluctuation of individual atoms or residues, indicating local flexibility. mdpi.com |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in Rg can indicate protein unfolding or compaction upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and target. | Identifies key interactions that stabilize the binding. |
| SASA | Solvent Accessible Surface Area | Measures the surface area of the molecule exposed to the solvent, indicating changes in protein folding and ligand burial. |
A molecule like this compound can exist in multiple conformations due to the rotation of single bonds. The biologically active conformation is often the one that best fits into the target's binding site. Conformational sampling techniques are used to explore the potential energy surface of the molecule and identify its low-energy, stable conformations. researchgate.net Methods such as molecular dynamics, Monte Carlo simulations, or systematic searches can generate an ensemble of possible structures, providing insight into the molecule's inherent flexibility and the shapes it is likely to adopt in different environments (e.g., in water versus a non-polar solvent).
Vi. Applications in Chemical Biology and Early Stage Drug Discovery Research
Role as a Chemical Probe for Molecular Targets
Chemical probes are potent, selective, and well-characterized small molecules used to study the function of proteins and biological pathways. rjpbr.com They are instrumental in the initial stages of drug discovery for validating the role of specific molecular targets in disease. rjpbr.com The utility of a compound as a chemical probe is determined by its ability to interact with a target with high affinity and specificity, thereby enabling the interrogation of that target's function in biochemical and cellular assays.
While specific research detailing 2,6-Dichloropyridine-4-carboximidamide as a widely characterized chemical probe is not extensively documented, its molecular architecture suggests potential in this application. The carboximidamide group can participate in hydrogen bonding and electrostatic interactions, potentially anchoring the molecule in the binding sites of enzymes like kinases or proteases. The dichloropyridine scaffold provides a rigid core that can be further functionalized to optimize binding and selectivity for a target of interest. The development of this compound into a chemical probe would require rigorous testing to establish its potency, selectivity, and mechanism of action against a specific biological target.
Utility in Target Identification and Validation Studies (in vitro)
Target identification is the process of identifying molecular entities, such as proteins or genes, that play a causative role in a disease. technologynetworks.com Following identification, target validation confirms that modulating the function of this target is likely to have a therapeutic effect. wjbphs.com Small molecules are crucial in this phase, as they can be used to alter the activity of a potential target in in vitro settings to observe the resulting biological consequences. nih.gov
In this context, this compound could serve as a foundational molecule or a hit compound identified from a screening campaign. If this compound shows activity against a particular biological process in a cell-based assay, it can be used in subsequent in vitro studies to pinpoint its molecular target. Techniques such as affinity chromatography or proteomics-based approaches could be employed to identify the specific proteins it binds to. Once a target is identified, the compound can be used to validate its function by examining how its inhibition or modulation affects cellular signaling pathways, gene expression, or other measurable biological endpoints, thereby establishing a link between the target and the disease phenotype. wjbphs.com
Application in High-Throughput Screening Library Development
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast collections of chemical compounds to identify "hits"—molecules that modulate the activity of a biological target. mdpi.comnih.gov The success of an HTS campaign is heavily reliant on the quality and diversity of the compound library being screened. mdpi.com Libraries are often designed to contain a wide range of molecular scaffolds and functional groups to maximize the chances of finding a starting point for drug development. ku.edu
The this compound scaffold is a candidate for inclusion in HTS libraries for several reasons. Pyridine-based structures are prevalent in many existing drugs and are considered a "privileged scaffold" in medicinal chemistry due to their favorable pharmacological properties. nih.gov The specific arrangement of chloro- and carboximidamide substituents on this molecule provides a unique chemical entity that can explore chemical space not covered by other compounds. Its inclusion in a screening library could lead to the identification of novel hits against various target classes, which can then be advanced into hit-to-lead optimization programs. nih.gov
Function as a Synthetic Intermediate for Complex Molecular Scaffolds
Perhaps the most significant and established role of this compound is as a versatile synthetic intermediate. Its structure contains multiple reactive sites that can be selectively modified, making it a valuable building block for the construction of more complex and functionally diverse molecules.
The pyridine (B92270) ring is a fundamental core in a multitude of biologically active compounds. nih.govnih.gov The two chlorine atoms at the 2 and 6 positions of this compound are excellent leaving groups for nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents, including amines, alcohols, and thiols, at these positions. This chemical reactivity enables chemists to generate a library of analogues from a single, common intermediate. Furthermore, the carboximidamide group can be hydrolyzed or transformed into other functional groups, such as amides or nitriles, or used as a key component in cyclization reactions to form fused heterocyclic systems, such as pyrimidines or triazines. This synthetic flexibility makes it an important precursor for creating advanced, highly substituted pyridine-based heterocycles. mdpi.comnih.gov
The ability to serve as a precursor for diverse molecular scaffolds directly translates to its contribution to synthesizing biologically relevant molecules. Many pyridine-carboxamide derivatives have been shown to possess a range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.comresearchgate.net By using this compound as a starting material, researchers can access novel molecular frameworks that may interact with key biological targets. The strategic modification of its structure allows for the systematic exploration of structure-activity relationships (SAR), a critical process in medicinal chemistry aimed at optimizing the potency and selectivity of lead compounds.
Interactive Table: Potential Synthetic Transformations of this compound
| Reactive Site | Reagent/Condition | Potential Product Class |
| 2,6-Chloro positions | Primary/Secondary Amine | 2,6-Diaminopyridine derivatives |
| 2,6-Chloro positions | Alcohol/Alkoxide | 2,6-Dialkoxypyridine derivatives |
| 2,6-Chloro positions | Thiol/Thiolate | 2,6-Dithiopyridine derivatives |
| 4-Carboximidamide | Hydrolysis (Acid/Base) | 2,6-Dichloropyridine-4-carboxamide |
| 4-Carboximidamide | Dehydration | 2,6-Dichloropyridine-4-carbonitrile |
| Entire Molecule | Cyclocondensation Reagents | Fused Pyridine-Heterocycles |
Vii. Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental for elucidating the molecular structure of 2,6-Dichloropyridine-4-carboximidamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the connectivity of atoms within the molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide characteristic signals corresponding to the unique chemical environments of the hydrogen and carbon atoms.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent protons on the pyridine (B92270) ring (at positions 3 and 5) would likely appear as a single sharp singlet. The protons of the carboximidamide group (-C(=NH)NH₂) would be expected to produce signals that could be broad and exchangeable with deuterium (B1214612) oxide (D₂O), confirming their identity. The exact chemical shift would depend on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The two equivalent carbons at the 2 and 6 positions, bonded to chlorine, would appear at a specific downfield shift. The carbons at the 3 and 5 positions would also be equivalent and show a single resonance. The carbon of the carboximidamide group and the carbon at the 4-position of the pyridine ring would each produce a unique signal.
Expected NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-3, H-5 | 7.5 - 8.0 | Singlet |
| ¹H | -NH, -NH₂ | Variable (Broad) | Singlet(s) |
| ¹³C | C-2, C-6 | 150 - 155 | Singlet |
| ¹³C | C-4 | 145 - 150 | Singlet |
| ¹³C | C-3, C-5 | 120 - 125 | Singlet |
Note: These are predicted values based on typical shifts for similar structures and may vary based on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Using a technique like electrospray ionization (ESI), the compound would be ionized, typically by protonation, to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion would be measured.
For this compound (C₆H₅Cl₂N₃), the molecular weight is approximately 190.03 g/mol . The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator for dichlorinated compounds.
Expected Mass Spectrometry Data
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₆H₆Cl₂N₃]⁺ | ~191.0 | Molecular ion (protonated) |
| [M+H+2]⁺ | [C₆H₆³⁵Cl³⁷ClN₃]⁺ | ~193.0 | Isotope peak |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be employed.
Stationary Phase: A C18 (octadecylsilyl) column is a common choice, offering good retention for moderately polar compounds.
Mobile Phase: A mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) would be used. The gradient or isocratic elution would be optimized to achieve a good separation of the main compound peak from any impurities.
Detection: A UV detector would be suitable, as the pyridine ring is a strong chromophore. The detection wavelength would be set at the absorbance maximum (λₘₐₓ) of the compound to ensure high sensitivity.
Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring reaction progress and for preliminary purity assessment. A silica (B1680970) gel plate would serve as the stationary phase, and a solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol), would be developed to achieve separation. The spots can be visualized under UV light.
Crystallographic Analysis for Structural Elucidation
X-ray crystallography provides unambiguous proof of molecular structure by determining the precise spatial arrangement of atoms in a single crystal. sigmaaldrich.com For this compound, obtaining suitable single crystals would be the first critical step, often achieved through slow evaporation of a solvent. sigmaaldrich.com
The analysis would yield detailed information on:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Cl, C-N, C=N) and angles, confirming the expected geometry.
Molecular Conformation: The planarity of the pyridine ring and the orientation of the carboximidamide group relative to the ring.
Typical Crystallographic Data for a Pyridine Dicarboxamide Analog
| Parameter | Description | Example Value Range |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c, C2/c |
| Bond Length (C-Cl) | The distance between carbon and chlorine atoms. | 1.73 - 1.75 Å |
| Bond Length (C=N) | The double bond in the carboximidamide group. | 1.27 - 1.30 Å |
| Bond Length (C-N) | The single bonds in the carboximidamide group. | 1.32 - 1.35 Å |
Note: These values are representative of similar structures and serve as an illustration of the data obtained from crystallographic analysis.
Viii. Future Research Directions for 2,6 Dichloropyridine 4 Carboximidamide
Development of Novel Synthetic Routes with Enhanced Efficiency
While established methods for the synthesis of pyridine (B92270) derivatives exist, the development of more efficient, sustainable, and scalable routes to 2,6-Dichloropyridine-4-carboximidamide and its analogs is a critical area for future research. Current synthetic strategies may be limited by factors such as harsh reaction conditions, low yields, or the use of hazardous reagents. ijarsct.co.in
Future investigations should focus on the application of modern synthetic methodologies. numberanalytics.com This includes the exploration of:
Advanced Catalytic Systems: The development and application of novel transition metal catalysts could offer improved selectivity and efficiency in the construction of the dichloropyridine ring and the introduction of the carboximidamide functionality. numberanalytics.com Photocatalysis and electrocatalysis, which often allow for milder reaction conditions, represent promising avenues for greener synthesis. numberanalytics.com
Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The development of a flow-based synthesis for this compound would be a significant step towards its large-scale production for various applications.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Advanced Catalysis | Higher yields, improved selectivity, milder conditions. | Development of new transition metal, photo-, and electro-catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction parameters in a continuous flow setup. |
| One-Pot Reactions | Increased efficiency, reduced waste. | Design of cascade reactions combining multiple synthetic steps. |
Expansion of Derivatization Strategies for Broader Chemical Space Exploration
The this compound scaffold offers multiple points for chemical modification, allowing for the systematic exploration of a broad chemical space. nih.gov Future research should focus on developing diverse derivatization strategies to generate libraries of novel compounds with a wide range of physicochemical properties and potential applications. nih.gov
Key areas for derivatization include:
Functionalization of the Pyridine Ring: The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, providing a handle for the introduction of various functional groups. Research into selective mono- or di-substitution reactions will be crucial for creating a diverse range of analogs.
Modification of the Carboximidamide Group: The amidine functionality can be N-substituted with a wide array of alkyl and aryl groups, influencing the compound's basicity, lipophilicity, and hydrogen bonding capacity.
Scaffold Hopping and Hybridization: Combining the this compound scaffold with other pharmacologically active moieties could lead to the development of hybrid molecules with novel or improved biological activities. mdpi.com
| Derivatization Site | Potential Modifications | Expected Impact on Properties |
| Pyridine Ring (C2, C6) | Alkoxy, amino, thioether groups. | Altered electronics, solubility, and biological target interactions. |
| Carboximidamide Group | N-alkylation, N-arylation. | Modified basicity, lipophilicity, and receptor binding. |
| Overall Scaffold | Hybridization with other active molecules. | Novel mechanisms of action, synergistic effects. |
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. Future research on this compound should leverage advanced computational modeling to:
Predict Physicochemical Properties: Density Functional Theory (DFT) calculations can be employed to predict key electronic properties such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions. scholarsresearchlibrary.comresearchgate.net
Guide Derivative Design: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov This will enable the rational design of new compounds with enhanced potency and selectivity.
Simulate Biological Interactions: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound analogs with potential biological targets, providing insights into the molecular basis of their activity. nih.gov
Discovery of New Molecular Targets and Biological Interactions
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications. nih.govrsc.org The unique combination of a dichloropyridine ring and a carboximidamide group suggests that this compound and its derivatives could interact with a variety of biological targets.
Future research should involve:
High-Throughput Screening: Screening libraries of this compound derivatives against a broad panel of biological targets, including enzymes, receptors, and ion channels, could lead to the identification of novel biological activities.
Mechanism of Action Studies: For any identified bioactive compounds, detailed mechanistic studies will be essential to elucidate their mode of action at the molecular level. This could involve techniques such as enzymatic assays, binding studies, and cell-based assays.
Exploration of Therapeutic Areas: Based on screening results, research could focus on specific therapeutic areas where pyridine derivatives have shown promise, such as oncology, infectious diseases, and neurodegenerative disorders. mdpi.comnih.gov
Design of Highly Selective Molecular Probes Based on the this compound Scaffold
The structural characteristics of the this compound scaffold make it an attractive candidate for the development of highly selective molecular probes for various applications in chemical biology and diagnostics. scilit.com The pyridine core can be modified to incorporate fluorophores or other reporter groups, while the carboximidamide moiety can be tailored for specific molecular recognition. scilit.comnih.govresearchgate.net
Future research in this area should focus on:
Fluorescent Probes: The synthesis of derivatives bearing fluorescent moieties could lead to the development of probes for the detection of specific ions, small molecules, or biomolecules. mdpi.com The photophysical properties of these probes can be fine-tuned by modifying the substituents on the pyridine ring.
Affinity-Based Probes: By attaching reactive groups or photoaffinity labels, this compound can be converted into probes for identifying and characterizing protein targets.
Probes for Bioimaging: The development of cell-permeable and non-toxic derivatives could enable their use as probes for live-cell imaging, allowing for the visualization of specific cellular components or processes. acs.org
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Probes | Incorporation of a fluorophore. | Detection of metal ions, small molecules, or biomolecules. |
| Affinity-Based Probes | Attachment of a reactive or photoaffinity label. | Target identification and validation in drug discovery. |
| Bioimaging Probes | Optimization for cell permeability and low toxicity. | Live-cell imaging and diagnostics. |
Q & A
Q. What are the recommended synthetic routes for 2,6-Dichloropyridine-4-carboximidamide, and how are intermediates characterized?
A practical approach involves chlorination of pyridine precursors followed by amidoxime formation. For example, describes a protocol for synthesizing 4-amino-2,6-dichloropyridine derivatives via nucleophilic substitution under controlled temperatures (60–80°C) using ammonia or amines. Intermediates like 2,6-dichloropyridine-4-carbonitrile can be converted to the carboximidamide group via hydroxylamine treatment . Characterization typically employs melting point analysis (e.g., 263°C for the hydrochloride salt ), FTIR (C≡N stretch at ~2200 cm⁻¹), and LC-MS for purity assessment.
Q. What safety protocols are critical when handling this compound hydrochloride?
The compound is a respiratory, dermal, and ocular irritant (Risk Phrase R36/37/38 ). Handling requires PPE (gloves, goggles, lab coat), fume hood use, and adherence to waste disposal guidelines (e.g., incineration with scrubbers for halogenated organics). Although not classified as carcinogenic by ACGIH/IARC, prolonged exposure risks necessitate air quality monitoring .
Q. How is the compound characterized post-synthesis?
Key methods include:
- Elemental analysis : To confirm molecular formula (C₆H₆Cl₃N₃ for the hydrochloride salt ).
- ¹H/¹³C NMR : Pyridine ring protons appear as doublets (δ 7.5–8.5 ppm), while NH₂ groups show broad signals (δ 5.5–6.5 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% ).
Advanced Research Questions
Q. How can conflicting spectral data during characterization be resolved?
Contradictions in NMR or mass spectra often arise from residual solvents, tautomerism, or polymorphism. Strategies include:
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Yield improvements focus on:
- Catalyst selection : Palladium catalysts for selective chlorination (e.g., 2,6-dichloro-4-cyanopyridine synthesis ).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics.
- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. highlights similar pyrimidine carboxamide purification using gradient elution .
Q. How can researchers evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Kinase assays : Use recombinant kinases (e.g., EGFR, BRAF) with ADP-Glo™ kits to measure IC₅₀ values.
- Microbiological studies : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Molecular docking : Compare binding affinity with known inhibitors (e.g., pyridine-based drugs in ).
Methodological Notes
- Contradiction management : Cross-validate data from independent techniques (e.g., NMR + XRD) to resolve ambiguities .
- Biological activity : Dose-response curves (EC₅₀/IC₅₀) should include positive controls (e.g., cisplatin for cytotoxicity) and statistical validation (p < 0.05, n ≥ 3) .
- Regulatory compliance : Follow TSCA and EPA guidelines for disposal and transport (Section 13–15 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
